molecular formula C5H3BrINO B13346888 3-Bromo-4-iodopyridin-2(1H)-one

3-Bromo-4-iodopyridin-2(1H)-one

Cat. No.: B13346888
M. Wt: 299.89 g/mol
InChI Key: MWRBOMFCKLAHTK-UHFFFAOYSA-N
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Description

3-Bromo-4-iodopyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodopyridin-2(1H)-one typically involves halogenation reactions. One common method is the bromination of 4-iodopyridin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodopyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-iodopyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for research purposes.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodopyridin-2(1H)-one depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloropyridin-2(1H)-one
  • 3-Bromo-4-fluoropyridin-2(1H)-one
  • 3-Bromo-4-methylpyridin-2(1H)-one

Uniqueness

3-Bromo-4-iodopyridin-2(1H)-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to other halogenated pyridinones. This dual-halogen substitution can enhance its utility in various chemical transformations and applications.

Properties

Molecular Formula

C5H3BrINO

Molecular Weight

299.89 g/mol

IUPAC Name

3-bromo-4-iodo-1H-pyridin-2-one

InChI

InChI=1S/C5H3BrINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9)

InChI Key

MWRBOMFCKLAHTK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1I)Br

Origin of Product

United States

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